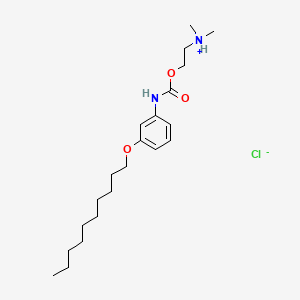
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties
Preparation Methods
The synthesis of 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride typically involves the reaction of 2-(dimethylamino)ethyl methacrylate with m-decyloxycarbanilic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of polymers and copolymers, which are essential in creating advanced materials with specific properties.
Biology: The compound is studied for its potential in gene delivery systems and as a component in nanoreactors.
Medicine: Its biocompatibility and ability to form stable complexes make it a candidate for drug delivery systems.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to changes in their activity. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
2-(Dimethylamino)ethyl m-decyloxycarbanilate hydrochloride can be compared with similar compounds such as:
2-(Dimethylamino)ethyl methacrylate: Known for its use in polymer synthesis and drug delivery systems.
Dimethylaminoethyl acrylate: Used in the production of cationic polymers with applications in water treatment and coatings.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties that are not found in other similar compounds.
Properties
CAS No. |
68097-72-3 |
|---|---|
Molecular Formula |
C21H37ClN2O3 |
Molecular Weight |
401.0 g/mol |
IUPAC Name |
2-[(3-decoxyphenyl)carbamoyloxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H36N2O3.ClH/c1-4-5-6-7-8-9-10-11-16-25-20-14-12-13-19(18-20)22-21(24)26-17-15-23(2)3;/h12-14,18H,4-11,15-17H2,1-3H3,(H,22,24);1H |
InChI Key |
GHGWKIHLPHYCAP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



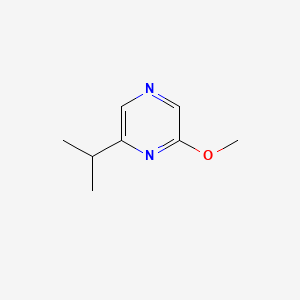
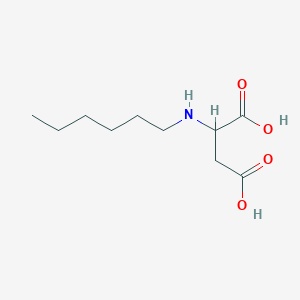
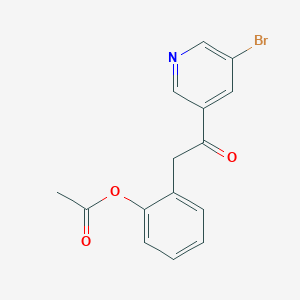
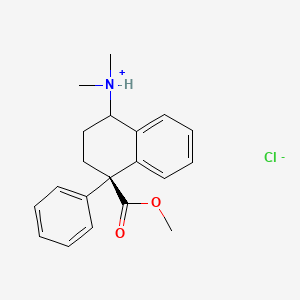




![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
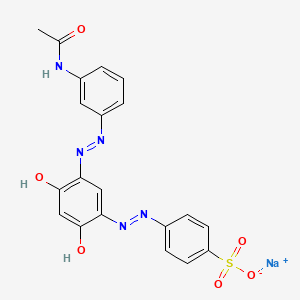
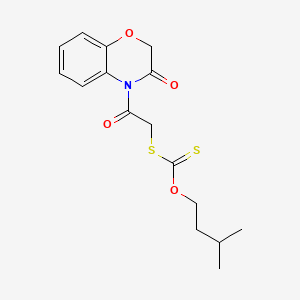
(2-propanolato)-](/img/structure/B13783717.png)

